Cas no 912814-75-6 (2’-Deoxypseudoisoguanosine)

2’-Deoxypseudoisoguanosine 化学的及び物理的性質
名前と識別子
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- 2'-DEOXYPSEUDOISOGUANOSINE
- 2’-DEOXYPSEUDOISOGUANOSINE
- 2’-Deoxypseudoisoguanosine
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2’-Deoxypseudoisoguanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D249870-2.5mg |
2’-Deoxypseudoisoguanosine |
912814-75-6 | 2.5mg |
$224.00 | 2023-05-18 | ||
TRC | D249870-5mg |
2’-Deoxypseudoisoguanosine |
912814-75-6 | 5mg |
$414.00 | 2023-05-18 | ||
TRC | D249870-1mg |
2’-Deoxypseudoisoguanosine |
912814-75-6 | 1mg |
$144.00 | 2023-05-18 |
2’-Deoxypseudoisoguanosine 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
2’-Deoxypseudoisoguanosineに関する追加情報
Professional Introduction to 2’-Deoxypseudoisoguanosine (CAS No. 912814-75-6)
2’-Deoxypseudoisoguanosine, with the chemical identifier CAS No. 912814-75-6, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, structurally derived from guanosine but with modifications that enhance its stability and bioactivity, plays a pivotal role in various therapeutic applications, particularly in the development of antiviral and anticancer agents. The unique structural features of 2’-Deoxypseudoisoguanosine make it an attractive candidate for further exploration, especially in the context of emerging infectious diseases and genetic disorders.
The chemical structure of 2’-Deoxypseudoisoguanosine consists of a purine base (guanine) linked to a ribose sugar, which is then modified by the removal of the 2'-hydroxyl group, a characteristic feature shared with many nucleoside analogs. However, the pseudoisoguanosine moiety introduces additional functional groups that distinguish it from its parent compound, guanosine. These modifications contribute to its enhanced resistance to enzymatic degradation and improved pharmacokinetic properties, making it a promising candidate for clinical use.
In recent years, 2’-Deoxypseudoisoguanosine has been extensively studied for its potential applications in antiviral therapy. One of the most notable areas of research involves its use as a precursor or analog in the development of drugs targeting RNA viruses. The structural similarity to natural nucleosides allows 2’-Deoxypseudoisoguanosine to be incorporated into viral RNA during replication, leading to the production of non-functional or abortive virions. This mechanism has been particularly explored in the context of HIV and hepatitis C virus (HCV) infections.
Recent studies have highlighted the efficacy of 2’-Deoxypseudoisoguanosine derivatives in inhibiting viral polymerases. For instance, modifications to the purine base or sugar moiety have been shown to enhance binding affinity and reduce resistance development. A notable example is the exploration of 2’-Deoxy-pseudoisoguanosine as a potential treatment for COVID-19, where its ability to interfere with viral replication has been investigated both in vitro and in preclinical models. These findings underscore the compound's versatility and potential as a therapeutic agent against emerging RNA viruses.
Beyond antiviral applications, 2’-Deoxypseudoisoguanosine has also shown promise in oncology research. The compound's ability to mimic natural nucleosides while introducing structural constraints can disrupt normal cellular processes in cancer cells. Specifically, studies have explored its role in inhibiting kinases and other enzymes involved in tumor growth and metastasis. Additionally, 2’-Deoxypseudoisoguanosine derivatives have been investigated for their potential to induce apoptosis in cancer cells without affecting healthy tissues, making them attractive candidates for targeted cancer therapies.
The synthesis and characterization of 2’-Deoxypseudoisoguanosine have been refined through advanced chemical methodologies, including solid-phase synthesis and enzymatic catalysis. These techniques have enabled researchers to produce high-purity samples suitable for detailed structural and functional studies. Furthermore, computational modeling has played a crucial role in understanding the interactions between 2’-Deoxypseudoisoguanosine and biological targets at an atomic level. This combined approach has accelerated the discovery process and facilitated the development of novel derivatives with improved therapeutic profiles.
One of the key challenges in utilizing 2’-Deoxypseudoisoguanosine therapeutically is ensuring its bioavailability and minimizing off-target effects. To address these issues, researchers have focused on optimizing delivery systems, such as nanoparticles or liposomes, which can enhance cellular uptake and target specificity. Additionally, combination therapies involving 2’-Deoxypseudoisoguanosine with other drugs have shown synergistic effects, further improving treatment outcomes.
The future prospects for 2’-Deoxypseudoisoguanosine are promising, with ongoing research aimed at expanding its therapeutic applications beyond antiviral and anticancer treatments. For example, investigations into its potential role in modulating immune responses have opened new avenues for treating autoimmune diseases and chronic inflammation. Moreover, the compound's structural versatility suggests that it could be modified to target other diseases associated with nucleic acid dysregulation.
In conclusion, 2’-Deoxypseudoisoguanosine (CAS No. 912814-75-6) represents a significant advancement in nucleoside analog research with broad implications for medicine and biotechnology. Its unique structural features combined with its demonstrated efficacy in various therapeutic contexts make it a valuable compound for further exploration. As research continues to uncover new applications and optimize delivery systems, 2’-Deoxypseudoisoguanosine is poised to play an increasingly important role in addressing some of today's most pressing health challenges.
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